5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that features a phthalazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group, potentially forming quinones.
Reduction: Reduction reactions can target the nitro or azo groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Phthalazine derivatives: These compounds share the phthalazine core structure and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often have comparable medicinal properties.
Hydroxyphenyl derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Uniqueness
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-6-7-14(12-19(13)29(22,27)28)20-17-4-2-3-5-18(17)21(25-24-20)23-15-8-10-16(26)11-9-15/h2-12,26H,1H3,(H,23,25)(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAWMQZSOPLPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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